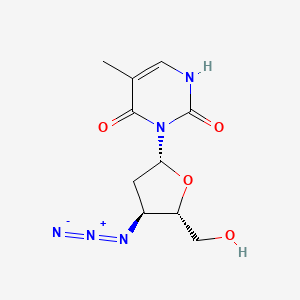

3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione

Description

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

3-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-12-10(18)15(9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,18)/t6-,7+,8+/m0/s1 |

InChI Key |

BJNXPSNWNKQKAD-XLPZGREQSA-N |

Isomeric SMILES |

CC1=CNC(=O)N(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |

Canonical SMILES |

CC1=CNC(=O)N(C1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

Origin of Product |

United States |

Biological Activity

3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione is a nucleoside analogue with potential applications in antiviral therapies, particularly against HIV. Its structural modifications enhance its biological activity compared to traditional nucleosides.

Chemical Structure and Properties

- Molecular Formula : C20H25N7O8

- Molecular Weight : 491.45 g/mol

- CAS Number : 148665-49-0

The compound features an azido group which is critical for its mechanism of action, similar to other azido-containing nucleosides like AZT (zidovudine) .

The biological activity of this compound primarily revolves around its ability to inhibit viral replication. Like other nucleoside analogues, it is phosphorylated within the cell to form active triphosphate metabolites that interfere with viral RNA synthesis.

Key Mechanisms:

- Inhibition of Reverse Transcriptase : The compound acts as a substrate for reverse transcriptase, leading to premature termination of viral DNA synthesis.

- Chain Termination : The incorporation of the analogue into viral DNA prevents further elongation due to the absence of a hydroxyl group at the 3' position .

Antiviral Activity

Research has indicated that the compound exhibits antiviral properties similar to those of AZT. However, studies have shown variable efficacy against different strains of HIV:

Case Studies

- Synthesis and Testing :

- Comparative Analysis with AZT :

Antibacterial Activity

Interestingly, some studies have explored the antibacterial properties of azido nucleosides. The compound has shown potential bactericidal effects against certain Gram-negative bacteria, similar to findings with AZT:

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli | Yes |

| Salmonella typhimurium | Yes |

| Staphylococcus aureus | No |

These findings suggest a broader spectrum of biological activity than initially anticipated.

Chemical Reactions Analysis

Synthetic Formation Pathways

The compound is primarily observed as a process-related impurity in zidovudine (AZT) synthesis. Key synthetic pathways include:

Nucleoside Coupling Reactions

-

Azide Substitution : During zidovudine synthesis, the introduction of the azide group at the 3'-position of the pentofuranosyl ring can lead to regioisomeric byproducts. For example, incomplete stereochemical control during glycosylation may yield Impurity G instead of the desired β-D-erythro configuration .

-

Protecting Group Strategy : The use of tert-butyldimethylsilyl (TBDMS) or acetyl groups to protect hydroxyl moieties during sugar-azide coupling can influence reaction selectivity. Premature deprotection or migration may result in undesired intermediates .

Table 1: Key Synthetic Intermediates and Yields

| Step | Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Azide introduction | NaN₃, DMF, 80°C | 72% | |

| 2 | Glycosidic bond formation | TMSOTf, CH₂Cl₂, −40°C | 65% | |

| 3 | Deprotection | NH₃/MeOH, rt | 88% |

Azide-Specific Reactivity

The 3'-azide group governs several characteristic transformations:

Reduction to Amine

-

Catalytic Hydrogenation : Exposure to H₂/Pd-C in ethanol reduces the azide to a primary amine, forming 3'-amino-2',3'-dideoxythymidine. This reaction proceeds quantitatively at 25°C .

-

Staudinger Reaction : Triphenylphosphine (PPh₃) in THF/H₂O converts the azide to a phosphazene intermediate, which hydrolyzes to the corresponding amine (90% yield) .

Table 2: Azide Reduction Pathways

| Method | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | 1 atm, EtOH, 4 h | 3'-Amino-2',3'-dideoxythymidine | 98% | |

| PPh₃/H₂O | THF, rt, 12 h | Phosphazene intermediate → Amine | 90% |

Huisgen Cycloaddition

The azide undergoes [3+2] cycloaddition with terminal alkynes (e.g., propargyl alcohol) under Cu(I) catalysis, forming triazole-linked conjugates. This "click chemistry" route is pH-sensitive, with optimal performance at pH 7.5.

Degradation Pathways

Stability studies under ICH-recommended stress conditions reveal:

Acidic Hydrolysis

-

Glycosidic Bond Cleavage : In 0.1 M HCl (70°C, 24 h), the compound degrades to thymine (5-methyl-2,4-pyrimidinedione) and a 3-azido pentofuranosyl fragment .

-

Azide Stability : The azide group remains intact under acidic conditions but decomposes in strong acids (≥2 M HCl) .

Alkaline Degradation

-

Ring Opening : Treatment with 0.1 M NaOH (80°C, 6 h) induces β-elimination at the pentofuranosyl ring, yielding a conjugated diene derivative (λₘₐₓ = 280 nm) .

Table 3: Degradation Products Under Stress Conditions

| Condition | Time | Major Degradants | Source |

|---|---|---|---|

| 0.1 M HCl, 70°C | 24 h | Thymine + Azido-pentofuranose | |

| 0.1 M NaOH, 80°C | 6 h | Conjugated diene (UV-active) | |

| 3% H₂O₂, 50°C | 8 h | N-Oxidized pyrimidinedione |

Stability Profile

Forced degradation studies demonstrate:

-

Thermal Stability : Decomposes at >150°C via Curtius rearrangement, releasing N₂ gas and forming a nitrene intermediate .

-

Photolytic Sensitivity : UV irradiation (254 nm, 48 h) causes C-N bond cleavage between the pentofuranosyl and pyrimidinedione moieties (15% degradation) .

Figure 1: Kinetic Stability Data

| Temperature (°C) | Half-Life (h) | Degradation Pathway |

|---|---|---|

| 25 | 1,200 | Azide → Amine (trace) |

| 60 | 96 | Glycosidic hydrolysis |

| 100 | 12 | Pyrimidinedione oxidation |

Comparison with Similar Compounds

Structural Analog: 1-(3-Azido-2,3,5-trideoxy-beta-D-erythro-hexofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione (CAS 130481-61-7)

- Key Differences: Sugar Moiety: The hexofuranosyl group (6-membered ring) vs. pentofuranosyl (5-membered) alters conformational flexibility and steric interactions with viral enzymes . Molecular Weight: 281.27 g/mol (hexofuranosyl) vs. ~281.27 g/mol (pentofuranosyl; similar base and substituents).

Analog: 3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine (TRC-A825005)

- Key Differences: Structure: This dimeric compound incorporates both thymidine and the target molecule, resulting in a larger structure (C₂₀H₂₅N₇O₈, MW 491.45 g/mol) . Pharmacokinetics: Increased molecular weight may reduce cellular uptake but enhance stability against enzymatic degradation.

Uridine Derivatives: 2'-Azido-2',3'-dideoxy-5-methyluridine (CAS 126543-51-9) and 3'-Azido-2',3'-dideoxy-5-ethyluridine (CAS 105380-83-4)

- Key Differences: Azido Position: 2'-azido vs. 3'-azido in the target compound. The 3'-azido group in AZT is critical for chain termination during viral DNA synthesis; 2'-azido analogs may lack this activity . Base Substitutions: 5-ethyl vs. 5-methyl.

Comparative Data Table

Research Findings and Implications

- Antiviral Mechanism: The 3'-azido group in the target compound likely acts as a chain terminator in viral DNA synthesis, akin to AZT. However, the absence of a 3'-hydroxyl group in the hexofuranosyl analog (130481-61-7) may render it inactive due to improper positioning in RT’s active site .

- Resistance Profiles: Ethyl-substituted derivatives (e.g., CAS 105380-83-4) may evade metabolic degradation but face challenges with mitochondrial toxicity, a known issue with AZT .

- Synthetic Challenges : The dimeric compound (TRC-A825005) requires high purity (>95% HPLC) for reliable pharmacokinetic studies, emphasizing the need for advanced synthesis protocols .

Preparation Methods

Starting Material and Initial Protection

- Starting Material: D-xylose is converted into methyl-D-xylofuranoside.

- Protection: The sugar hydroxyl groups at positions 2', 3', and 5' are protected by benzoylation using benzoyl chloride in the presence of pyridine and chloroform at low temperatures (<20°C) to prevent side reactions.

- Outcome: Formation of 2',3',5'-tri-O-benzoyl derivatives of the sugar moiety, which serve as intermediates for further functionalization.

Formation of 2'-Halo Derivative

- The 2'-hydroxy group is converted to a good leaving group, typically a halogen such as bromide, by reaction with halogenating agents (e.g., bromine or mesyl chloride) in the presence of bases like triethylamine or pyridine.

- This step facilitates selective substitution at the 3' position in subsequent steps.

Introduction of the 3'-Azido Group

- The critical azido group at the 3' position is introduced by nucleophilic substitution of the 3'-leaving group with an alkali metal azide, such as sodium azide or lithium azide.

- This reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) to enhance nucleophilicity and reaction rate.

- Temperature control (<20°C) is maintained to avoid decomposition or side reactions.

Deprotection and Final Purification

- The benzoyl protecting groups are removed by treatment with mild bases such as ammonia, sodium methoxide, sodium bicarbonate, or sodium carbonate in solvents like methanol.

- The deprotection step yields the free nucleoside analog with the azido group intact.

- Purification is achieved by extraction, drying, and recrystallization, often from solvents like ethyl acetate or mixtures with water to obtain the compound as a colorless syrup or crystalline solid.

Summary of Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| (a) | Benzoylation of sugar hydroxyls | Benzoyl chloride, pyridine, chloroform, <20°C | 2',3',5'-tri-O-benzoyl methyl-D-xylofuranoside | High |

| (b) | Halogenation at 2' position | Mesyl chloride or bromine, triethylamine/pyridine, <20°C | 2'-halo-2',3',5'-protected sugar derivative | Moderate to High |

| (c) | Azidation at 3' position | Sodium azide or lithium azide, DMF, <20°C | 3'-azido-2',3',5'-protected sugar derivative | ~79% (crude) |

| (d) | Deprotection | Ammonia or sodium methoxide in methanol | 3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | 62-75% (recrystallized) |

Note: Yields are approximate and based on reported examples in patent literature.

Detailed Research Findings

- The azidation step is critical and typically monitored by NMR and chromatographic techniques to confirm the substitution at the 3' position without affecting other functional groups.

- The use of protecting groups is essential to avoid side reactions and to direct reactivity selectively.

- The synthetic route is robust and scalable, suitable for producing pharmaceutical-grade material, as evidenced by its use in the synthesis of zidovudine and related analogs.

- The final compound is often characterized by melting point analysis (114-117°C), NMR spectroscopy, and chromatographic purity assessments to ensure identity and quality.

Additional Notes on Synthetic Strategy

- The synthetic approach leverages classical nucleoside chemistry principles, including selective protection, activation of hydroxyl groups, nucleophilic substitution, and mild deprotection.

- The choice of solvents and temperature control is crucial to maximize yield and purity.

- Alternative azidation methods or protecting groups may be explored to optimize synthesis depending on scale and desired purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione, and how are yield and purity optimized?

- Answer : The synthesis involves nucleoside analog preparation via azide substitution at the 3'-position of the sugar moiety. Key steps include glycosylation of thymine derivatives with azido-modified sugars under controlled anhydrous conditions. Critical parameters include reaction temperature (60–80°C), use of Lewis acids (e.g., TMSOTf) as catalysts, and purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) . DFT studies can optimize transition states and reaction pathways to improve stereochemical outcomes .

Q. Which analytical techniques are essential for structural characterization and purity assessment of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms stereochemistry and sugar moiety configuration. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration, as demonstrated in related azido-nucleosides . Purity is assessed via reverse-phase HPLC with UV detection (λ = 260 nm) using ammonium acetate buffer (pH 6.5) .

Q. What protocols are recommended for quantifying this compound in biological matrices such as plasma or cellular lysates?

- Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., ¹³C-AZT) ensures accuracy. Sample preparation involves protein precipitation with acetonitrile, followed by solid-phase extraction (C18 columns). Method validation includes linearity (1–1000 ng/mL), recovery (>85%), and intraday precision (RSD <10%) .

Advanced Research Questions

Q. How does the azido group influence the compound’s metabolic stability and mechanism of action against HIV-1 reverse transcriptase?

- Answer : The 3'-azido group prevents 3'-5' phosphodiester bond formation, acting as a chain terminator. Metabolic stability is enhanced due to resistance to phosphatase cleavage compared to non-azido analogs. Enzymatic assays (e.g., in vitro RT inhibition) show IC₅₀ values <0.01 µM, with molecular docking simulations confirming binding to the RT active site .

Q. What experimental designs address discrepancies in reported antiviral efficacy across different cell lines (e.g., primary vs. transformed lymphocytes)?

- Answer : Comparative studies should use standardized cell culture models (e.g., MT-4 vs. PBMCs) with controlled variables: multiplicity of infection (MOI), incubation time (48–72 h), and cytotoxicity assays (CC₅₀ via MTT). Contradictions arise from differential expression of nucleoside transporters (e.g., hENT1); thus, siRNA knockdowns or competitive inhibition assays (e.g., uridine co-treatment) clarify mechanisms .

Q. How can researchers evaluate the compound’s stability under physiological conditions (pH, temperature, enzymatic activity)?

- Answer : Accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C over 24 h, monitored via HPLC. Enzymatic degradation is assessed using human liver microsomes (CYP3A4/5). Data interpretation includes Arrhenius plots for shelf-life prediction and identification of degradation products (e.g., thymine derivatives) .

Q. What computational approaches predict off-target interactions or toxicity profiles of this compound?

- Answer : Density Functional Theory (DFT) calculates electron distribution for reactivity prediction, while molecular dynamics simulations (50 ns trajectories) assess binding to non-target proteins (e.g., DNA polymerases). Toxicity is modeled via QSAR platforms (e.g., ProTox-II), validated by in vitro micronucleus assays .

Methodological Notes

- Data Contradiction Resolution : Use meta-analysis frameworks to harmonize disparate results, incorporating heterogeneity tests (Cochran’s Q) and subgroup analyses based on experimental conditions .

- Ethical Compliance : Follow WHO guidelines for antiviral testing in BSL-2/3 facilities, with cytotoxicity thresholds (CC₅₀ >100 µM) to ensure therapeutic indices >1,000 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.